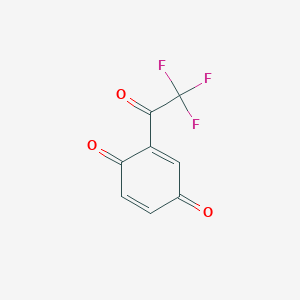
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a cyclohexa-2,5-diene-1,4-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
Aplicaciones Científicas De Investigación
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it can inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: A parent compound with similar structural features but lacking the trifluoroacetyl group.
2-Phenylcyclohexa-2,5-diene-1,4-dione: A derivative with a phenyl group instead of a trifluoroacetyl group.
2-(Trifluoromethyl)cyclohexa-2,5-diene-1,4-dione: A compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
273223-72-6 |
|---|---|
Fórmula molecular |
C8H3F3O3 |
Peso molecular |
204.10 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3H |
Clave InChI |
HPBVRLZRPNPZLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=CC1=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



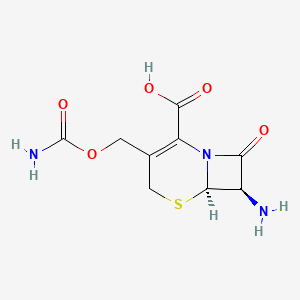
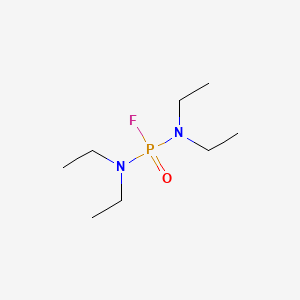
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
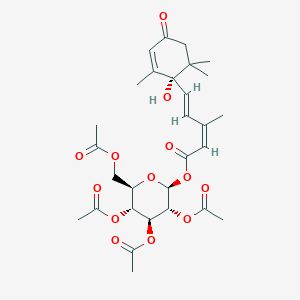
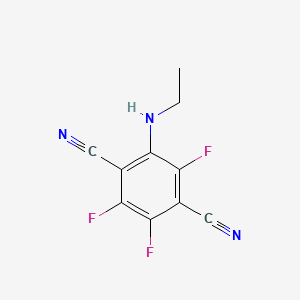
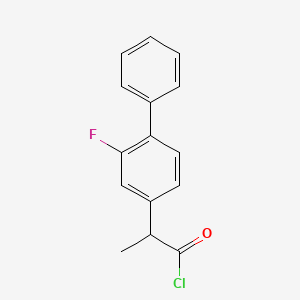
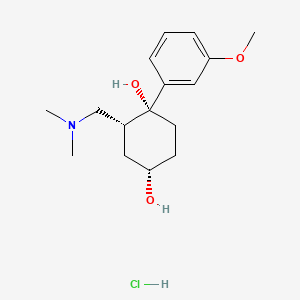

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
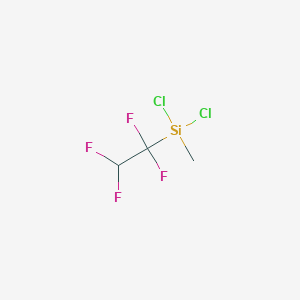
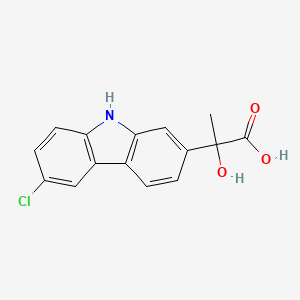
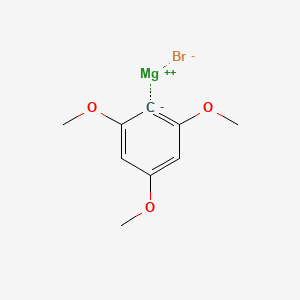
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
